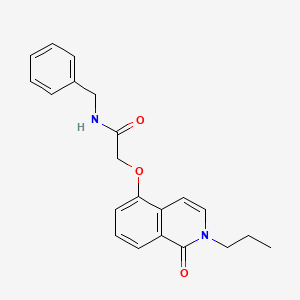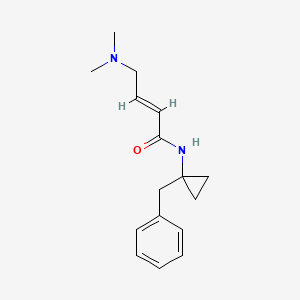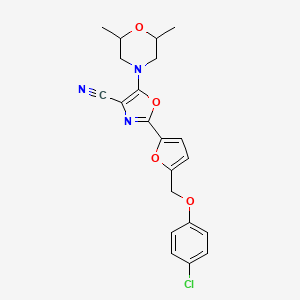
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide, also known as BIPA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. BIPA is a small molecule that can be synthesized using various methods, and its mechanism of action is still being studied.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide is still being studied. However, it has been suggested that N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide may also modulate the activity of certain receptors, such as the dopamine D1 receptor.
Biochemical and Physiological Effects:
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement and mood.
Advantages and Limitations for Lab Experiments
One advantage of studying N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide is that it is a small molecule that can be easily synthesized. N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide also exhibits various biochemical and physiological effects, which make it a promising compound for further study. However, one limitation of studying N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide is that its mechanism of action is still being studied, which makes it difficult to fully understand its potential applications.
Future Directions
There are many future directions for the study of N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory and antitumor agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide.
Synthesis Methods
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide can be synthesized using various methods, including the reaction of 2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl chloride with benzylamine. Another method involves the reaction of N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide with potassium tert-butoxide. The synthesis of N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide can also be achieved using a one-pot, three-component reaction involving isatin, acetophenone, and benzylamine.
Scientific Research Applications
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-12-23-13-11-17-18(21(23)25)9-6-10-19(17)26-15-20(24)22-14-16-7-4-3-5-8-16/h3-11,13H,2,12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFQIMQUGOSBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)







![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)
![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)
